molecular formula C11H19NO2 B2579759 [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335093-14-5

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2579759
CAS No.: 1335093-14-5
M. Wt: 197.278
InChI Key: JSICQVCNVIFZPF-RNSXUZJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[311]hept-2-yl]acetic acid is a bicyclic amino acid derivative This compound is notable for its unique bicyclo[311]heptane structure, which includes a bridgehead carbon and two chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as pinene derivatives.

    Functional Group Introduction: Functional groups are introduced through a series of reactions, including oxidation, reduction, and substitution.

    Amino Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic acid hydrochloride
  • N-((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide

Uniqueness

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7/h7-8H,3-6,12H2,1-2H3,(H,13,14)/t7-,8+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICQVCNVIFZPF-RNSXUZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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